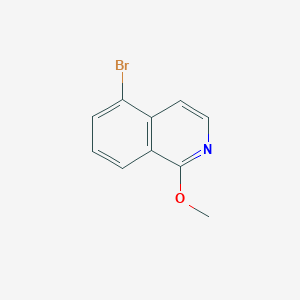
Hexanediamide, N1,N1,N6,N6-tetrakis(2-oxiranylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanediamide, N1,N1,N6,N6-tetrakis(2-oxiranylmethyl)- is a synthetic organic compound known for its unique chemical structure and properties. It is characterized by the presence of four oxiranylmethyl groups attached to a hexanediamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanediamide, N1,N1,N6,N6-tetrakis(2-oxiranylmethyl)- typically involves the reaction of hexanediamide with epichlorohydrin under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxiranylmethyl groups. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In industrial settings, the production of Hexanediamide, N1,N1,N6,N6-tetrakis(2-oxiranylmethyl)- follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and efficiency. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Hexanediamide, N1,N1,N6,N6-tetrakis(2-oxiranylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can lead to the formation of diols or other reduced products.
Substitution: The oxiranylmethyl groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxirane derivatives, while reduction reactions can produce diols. Substitution reactions result in the formation of various substituted derivatives .
Scientific Research Applications
Hexanediamide, N1,N1,N6,N6-tetrakis(2-oxiranylmethyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its therapeutic effects in various diseases.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Hexanediamide, N1,N1,N6,N6-tetrakis(2-oxiranylmethyl)- involves its interaction with specific molecular targets and pathways. The oxiranylmethyl groups are reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s ability to undergo chemical modifications also contributes to its diverse range of activities .
Comparison with Similar Compounds
Hexanediamide, N1,N1,N6,N6-tetrakis(2-oxiranylmethyl)- can be compared with other similar compounds, such as:
Hexanediamide, N1,N1,N6,N6-tetrakis(2-hydroxyethyl)-: This compound has hydroxyethyl groups instead of oxiranylmethyl groups, leading to different chemical properties and reactivity.
Hexanediamide, N1,N1,N6,N6-tetrakis(2-chloromethyl)-:
The uniqueness of Hexanediamide, N1,N1,N6,N6-tetrakis(2-oxiranylmethyl)- lies in its oxiranylmethyl groups, which provide specific reactivity and versatility in various chemical and biological applications .
Properties
Molecular Formula |
C18H28N2O6 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N,N,N',N'-tetrakis(oxiran-2-ylmethyl)hexanediamide |
InChI |
InChI=1S/C18H28N2O6/c21-17(19(5-13-9-23-13)6-14-10-24-14)3-1-2-4-18(22)20(7-15-11-25-15)8-16-12-26-16/h13-16H,1-12H2 |
InChI Key |
OVWPWPMLPUHPAT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CN(CC2CO2)C(=O)CCCCC(=O)N(CC3CO3)CC4CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Cyclohexanone, 2,6-bis[[4-(diethylamino)phenyl]methylene]-](/img/structure/B12331178.png)

![8-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)butyl]-4aH-quinolin-2-one;hydrochloride](/img/structure/B12331197.png)


![2-[(4,6,12,14-tetratert-butyl-8,10-dioxa-9-phosphatricyclo[9.4.0.02,7]pentadecan-9-yl)oxy]-N,N-bis[2-[(4,6,12,14-tetratert-butyl-8,10-dioxa-9-phosphatricyclo[9.4.0.02,7]pentadecan-9-yl)oxy]ethyl]ethanamine](/img/structure/B12331228.png)

![4-Bromopyrazolo[1,5-a]pyridin-7-amine](/img/structure/B12331238.png)



